N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
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Overview
Description
N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Agriculture: It is explored for its potential as a pesticide or herbicide.
Materials Science: The compound is investigated for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthamide
Uniqueness
N’-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of methoxy groups on the benzohydrazide moiety
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-22-10-6-9(7-11(8-10)23-2)15(21)19-20-16-18-14-12(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXBWPRFXBKHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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